4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile
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Overview
Description
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile is an organic compound belonging to the class of diazenes. This compound is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with an octyl group and the other with a nitrile group. The compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile typically involves a diazotization reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a substituted benzene derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as p-toluene sulfonic acid, is common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for electrophilic substitution often involve Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal industries.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible isomerization between the E and Z forms, affecting the compound’s binding affinity and activity. The molecular pathways involved include interactions with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Octyloxyphenyl)diazenyl]aniline
- 4-[(E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
- 4-[(E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
Uniqueness
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the octyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the nitrile group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Properties
CAS No. |
59192-51-7 |
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Molecular Formula |
C21H25N3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(4-octylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C21H25N3/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)23-24-21-15-11-19(17-22)12-16-21/h9-16H,2-8H2,1H3 |
InChI Key |
BLXAGKLPJJUYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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